1-(6-(4-(Mesitylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
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Overview
Description
1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a piperazine moiety, which is further modified with a trimethylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazine intermediate reacts with piperazine derivatives.
Attachment of the Trimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the trimethylbenzenesulfonyl group but differ in their core structure and biological activities.
Pyridazinone Derivatives: These compounds have a pyridazine ring but may lack the piperazine and sulfonyl groups, leading to different chemical properties and applications.
The uniqueness of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C23H33N5O2S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C23H33N5O2S/c1-18-16-19(2)23(20(3)17-18)31(29,30)28-14-12-27(13-15-28)22-9-8-21(24-25-22)26-10-6-4-5-7-11-26/h8-9,16-17H,4-7,10-15H2,1-3H3 |
InChI Key |
RPOSZRGYEYNBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
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